

Application Notes: Utilizing Centa for Sensitive Detection of β -Lactamase Activity

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Compound of Interest

Compound Name: Centa

Cat. No.: B3026497

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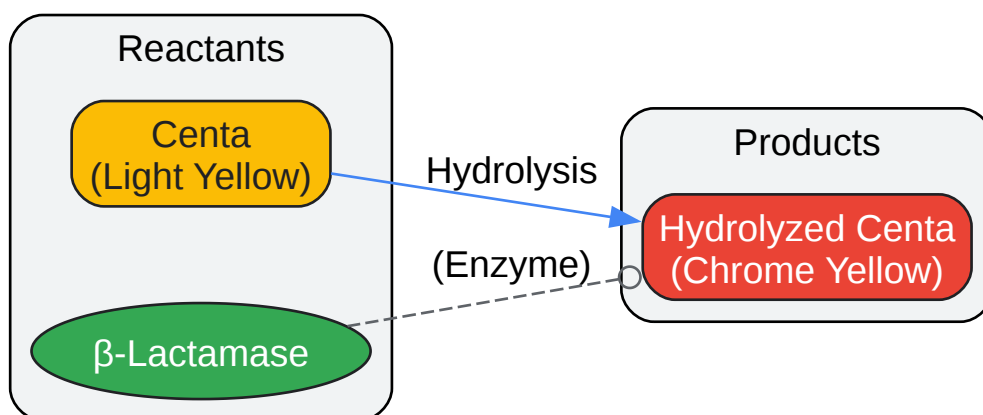
For Researchers, Scientists, and Drug Development Professionals

Introduction

β -lactamases are a diverse family of enzymes produced by bacteria that confer resistance to β -lactam antibiotics, such as penicillins and cephalosporins, by hydrolyzing the amide bond in the β -lactam ring. The detection and characterization of β -lactamase activity are crucial for understanding antibiotic resistance mechanisms and for the development of new β -lactamase inhibitors. **Centa**, a chromogenic cephalosporin, serves as an excellent substrate for in vitro β -lactamase assays.[1][2][3] Upon enzymatic cleavage by β -lactamases, **Centa** undergoes a distinct color change, allowing for a straightforward and quantitative measurement of enzyme activity.[3][4] This application note provides a detailed protocol for the use of **Centa** in β -lactamase assays, including the principle of the assay, experimental procedures, and data analysis.

Principle of the Assay

The **Centa** assay is based on the hydrolysis of the β -lactam ring in the **Centa** molecule by a β -lactamase. This hydrolysis results in the release of a chromogenic leaving group, leading to a color change from a faint yellow to a vibrant chrome yellow.[3][4] The increase in absorbance at a specific wavelength, typically 405 nm, is directly proportional to the rate of **Centa** hydrolysis and thus, the β -lactamase activity.[2][3] This allows for the continuous monitoring of the enzymatic reaction and the determination of kinetic parameters.



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Caption: Enzymatic hydrolysis of **Centa** by β-lactamase.

Advantages and Limitations of the Centa Assay

Advantages:

- **High Aqueous Solubility:** Unlike other chromogenic substrates like nitrocefin which require organic solvents, **Centa** is highly soluble in aqueous buffers, simplifying assay preparation. [1][2]
- **Good Substrate for a Broad Range of β-Lactamases:** **Centa** is readily hydrolyzed by β-lactamases of classes A, B, C, and D, making it a versatile tool. [2][5]
- **Stability in Serum:** **Centa** exhibits greater stability in the presence of serum compared to other substrates, making it suitable for assays in complex biological matrices. [1][4]
- **Useful for Kinetic Studies:** It is a reliable substrate for determining enzyme kinetics and for screening β-lactamase inhibitors. [2][6]

Limitations:

- **Lower Molar Extinction Coefficient:** The change in molar extinction coefficient ($\Delta\epsilon$) for **Centa** ($+6,400 \text{ M}^{-1}\text{cm}^{-1}$) is lower than that of nitrocefin, resulting in a less pronounced color change. [2]

- Not Suitable for Agar Plate Assays: **Centa** is not practical for the direct detection of β -lactamase-producing colonies on agar plates.[\[2\]](#)[\[5\]](#)
- Exception for a Specific Metallo- β -lactamase: It is not hydrolyzed by the *Aeromonas hydrophila* metalloenzyme.[\[2\]](#)[\[5\]](#)[\[7\]](#)

Data Presentation

Table 1: Kinetic Parameters of Various β -Lactamases with Centa

β-Lactamase Class	Enzyme	K_m (μM)	k_{cat} (s⁻¹)	k_{cat}/K_m (μM⁻¹s⁻¹)
Class A	TEM-1	95	13	0.14
	SHV-1	13	0.56	
	NMCA	50	2.4	
	TOHO-1	20	10	
	M. tuberculosis	250	0.0003	
	S. aureus PC1	48	2.0	
Class B	B. cereus 569/H/9	60	6000	100
	IMP-1	400	0.5	
	CfiA	7	0.8	
	BlaB	4.5	6.9	
	VIM-1	14	0.32	
Class C	E. cloacae 908R	60	1800	30
	P. aeruginosa	50	30	
	C. freundii	30	40	
	ACT-1	10	100	
Class D	OXA-10	9	0.04	0.004
	OXA-2	95	0.14	

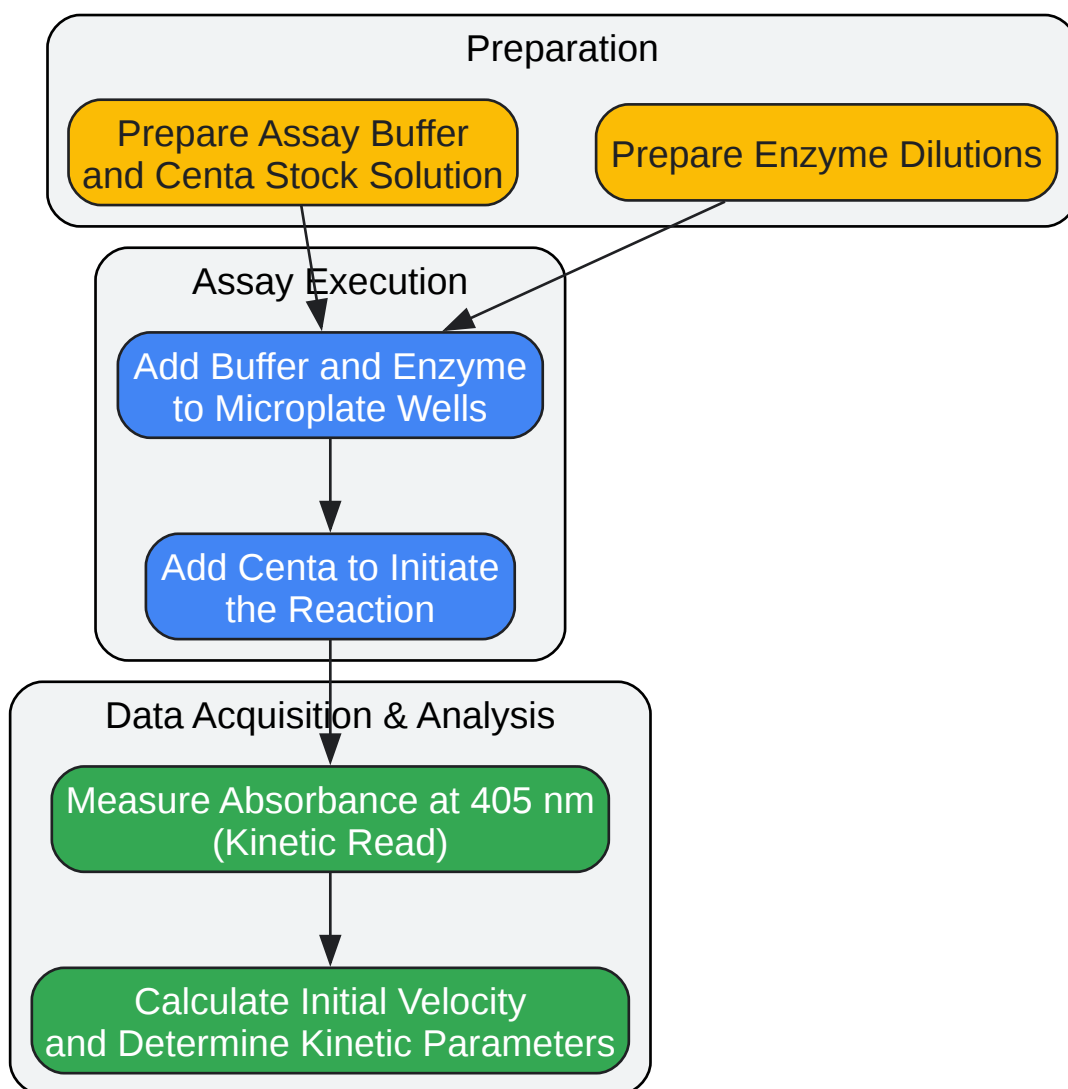
Note: The kinetic parameters are compiled from published literature and may vary depending on the specific experimental conditions.[\[2\]](#)[\[8\]](#)

Experimental Protocols

Materials and Reagents

- **Centa** (can be synthesized from cephalothin)[[2](#)]
- Purified β -lactamase or crude cell lysate containing the enzyme
- Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.0. For metallo- β -lactamases, supplement the buffer with 100 μ M ZnSO₄. [[2](#)]
- Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
- 96-well microplates (UV-transparent recommended)
- Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow



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Caption: General workflow for a β -lactamase assay using **Centa**.

Detailed Protocol for Kinetic Analysis

- Preparation of Reagents:
 - Prepare a 10 mM stock solution of **Centa** in the Assay Buffer. Store in small aliquots at -20°C , protected from light.
 - Prepare serial dilutions of the purified β -lactamase in Assay Buffer to determine the optimal enzyme concentration that yields a linear rate of hydrolysis over the desired time

course.

- Assay Setup:
 - In a 96-well microplate, add the following to each well:
 - Assay Buffer to a final volume of 200 μ L.
 - A fixed amount of β -lactamase solution.
 - Prepare a blank well containing only the Assay Buffer.
 - Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes.
- Initiation of Reaction and Measurement:
 - To initiate the reaction, add varying concentrations of the **Centa** substrate to the wells. A typical concentration range to determine K_m is 0.1 to 10 times the expected K_m value.
 - Immediately place the microplate in the reader and start monitoring the absorbance at 405 nm.
 - Collect data at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.
- Data Analysis:
 - Subtract the absorbance of the blank from all experimental wells.
 - Determine the initial velocity (V_0) of the reaction for each substrate concentration by calculating the slope of the linear portion of the absorbance versus time plot.
 - Convert the rate of change in absorbance ($\Delta\text{Abs}/\text{min}$) to the rate of product formation ($\mu\text{M}/\text{min}$) using the Beer-Lambert law:
 - $\text{Rate } (\mu\text{M}/\text{min}) = (\Delta\text{Abs}/\text{min}) / (\Delta\epsilon * \text{path length}) * 10^6$
 - Where $\Delta\epsilon$ for **Centa** is $6400 \text{ M}^{-1}\text{cm}^{-1}$ and the path length is typically 1 cm (or can be determined for the specific microplate and volume).

- Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m and V_{max} values.

Protocol for High-Throughput Screening of Inhibitors

- Assay Setup:
 - In a 96-well plate, add Assay Buffer, the β -lactamase solution (at a concentration that gives a robust signal), and the test compounds (inhibitors) at various concentrations.
 - Include positive controls (enzyme without inhibitor) and negative controls (no enzyme).
 - Pre-incubate the plate for a defined period to allow for inhibitor binding.
- Reaction and Measurement:
 - Initiate the reaction by adding **Centa** at a concentration close to its K_m value.
 - Monitor the absorbance at 405 nm over time.
- Data Analysis:
 - Calculate the **percentage** of inhibition for each compound concentration relative to the uninhibited control.
 - Plot the **percentage** of inhibition against the inhibitor concentration to determine the IC_{50} value.

Troubleshooting

Issue	Possible Cause	Solution
No or low signal	Inactive enzyme	Use a fresh enzyme preparation; ensure proper storage conditions.
Incorrect buffer pH or composition	Verify the pH of the Assay Buffer; ensure necessary cofactors (e.g., Zn^{2+} for metallo- β -lactamases) are present.	
Substrate degradation	Use a fresh Centa stock solution; protect from light.	
High background signal	Spontaneous hydrolysis of Centa	Prepare fresh Centa solution; run a no-enzyme control to subtract background.
Contaminated reagents	Use fresh, high-quality reagents and sterile technique.	
Non-linear reaction rate	Substrate depletion	Use a lower enzyme concentration or a higher substrate concentration.
Enzyme instability	Optimize assay conditions (pH, temperature); add stabilizing agents if necessary.	

Conclusion

The **Centa**-based β -lactamase assay is a robust and convenient method for the characterization of β -lactamase activity and the screening of potential inhibitors. Its high aqueous solubility and broad substrate specificity make it a valuable tool for researchers in the fields of antibiotic resistance and drug discovery. By following the detailed protocols and considering the potential challenges outlined in this application note, researchers can obtain reliable and reproducible data to advance their scientific investigations.

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